
4-Chloro-N-methylpicolinamide
Overview
Description
4-Chloro-N-methylpicolinamide is an organic compound with the molecular formula C7H7ClN2O. It is a polar compound that interacts with hydrogen bonds and is known for its applications in organic synthesis and pharmaceutical research . This compound is particularly significant as an intermediate in the synthesis of antineoplastic drugs such as regorafenib and sorafenib .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-N-methylpicolinamide can be synthesized from methyl 4-chloropicolinate and methylamine. The reaction involves the nucleophilic substitution of the ester group by the amine group, resulting in the formation of the amide .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors where methyl 4-chloropicolinate is reacted with methylamine under controlled temperature and pressure conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or ethyl acetate to facilitate the process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-methylpicolinamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted picolinamides.
Oxidation: Formation of picolinic acid derivatives.
Reduction: Formation of reduced amide derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of 4-Chloro-N-methylpicolinamide derivatives as effective antitumor agents. A notable study synthesized a series of derivatives based on this compound and evaluated their efficacy against various human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. The findings indicated that certain derivatives exhibited significant antiproliferative activity at low micromolar concentrations.
Key Findings:
- Compound 5q : Identified as a potent derivative, it demonstrated a suppression rate of 70% to 90% in colon carcinoma growth in vivo. The mechanism involved the inhibition of angiogenesis and induction of apoptosis in cancer cells .
- Mechanism of Action : The study indicated that treatment with compound 5q led to clustered positive signals for apoptosis, significantly reducing vessel density in treated groups compared to controls .
Synthetic Applications
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of other pharmaceutical compounds.
Synthesis of Sorafenib
One significant application is its use in the synthesis of Sorafenib, a well-known anticancer drug. The synthetic pathway involves several steps where this compound acts as a precursor, facilitating the construction of complex molecular frameworks necessary for the final product .
General Synthetic Pathway:
- Step 1 : Reaction with potassium-tert-butoxide and other reagents to form key intermediates.
- Step 2 : Further transformations lead to the desired bioactive compounds through established organic synthesis techniques .
Chemical Properties and Safety
This compound is characterized by its molecular formula and a melting point range of 40–44 °C. It is classified as an irritant, necessitating careful handling and storage under appropriate conditions (e.g., refrigeration) to ensure stability and safety during laboratory use .
The promising results from studies involving this compound derivatives suggest several avenues for future research:
- Structural Optimization : Continued exploration into modifying the chemical structure to enhance potency and selectivity against specific cancer types.
- Mechanistic Studies : Further investigations into the detailed mechanisms by which these compounds induce apoptosis and inhibit angiogenesis could provide insights for developing more effective therapies.
- Broader Applications : Exploring additional therapeutic areas beyond oncology, such as anti-inflammatory or antimicrobial applications, could expand the utility of this compound.
Mechanism of Action
The mechanism of action of 4-Chloro-N-methylpicolinamide involves its interaction with specific molecular targets and pathways:
Inhibition of Protein Synthesis: The compound inhibits the synthesis of proteins necessary for cancer cell growth, thereby preventing the proliferation of cancer cells.
Molecular Targets: Targets include bcr/abl kinase and hct116 cells, which are involved in cancer cell growth and survival.
Pathways Involved: The compound interferes with kinase-regulated biochemical pathways, crucial for cancer cell proliferation.
Comparison with Similar Compounds
- 4-Chloro-N,N-dimethylpyridine-2-carboxamide
- 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
- 4-Chloro-N-methylpyridine-2-carboxamide
Comparison: 4-Chloro-N-methylpicolinamide is unique due to its specific inhibitory effects on protein synthesis and its role as an intermediate in the synthesis of antineoplastic drugs. Compared to similar compounds, it has a distinct mechanism of action and specific applications in cancer treatment .
Biological Activity
4-Chloro-N-methylpicolinamide is a significant compound in medicinal chemistry, particularly noted for its role as an intermediate in the synthesis of various biologically active agents. This article delves into its biological activities, focusing on its antitumor and antimalarial properties, along with relevant research findings and case studies.
This compound (CAS Number: 220000-87-3) is characterized as a pale-yellow solid with polar organic properties. It exhibits notable interactions through hydrogen bonding, which is essential for its biological activity. The compound serves as a precursor in the synthesis of several important antineoplastic drugs, including Sorafenib and Regorafenib, which are used in cancer therapies targeting various malignancies such as hepatocellular carcinoma and renal cell carcinoma .
Antitumor Activity
Mechanisms of Action
The biological activity of this compound and its derivatives has been extensively studied for their potential antitumor effects. Research indicates that these compounds can inhibit the proliferation of several human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. The most potent derivatives have demonstrated IC50 values comparable to established chemotherapeutics like Sorafenib, highlighting their potential as effective anticancer agents .
Case Studies and Research Findings
-
In Vitro Studies :
- A series of derivatives synthesized from this compound were evaluated for antiproliferative activity using MTT assays. Notably, certain derivatives exhibited IC50 values in the low micromolar range against HepG2 and HCT116 cell lines, indicating strong cytotoxic effects .
- Table 1 summarizes the IC50 values of selected derivatives:
Compound Cell Line IC50 (µM) 5q HepG2 1.1 5q HCT116 0.01 Sorafenib HepG2 2.5 Sorafenib HCT116 3.0 - In Vivo Studies :
Antimalarial Activity
Research Insights
In addition to its antitumor properties, derivatives of this compound have shown promising antimalarial activity. These compounds interfere with the life cycle of malaria parasites, although specific mechanisms remain to be fully elucidated .
- A notable study involved the synthesis of derivatives through the condensation of this compound with various precursors, leading to compounds that exhibited significant antimalarial effects in animal models.
Summary of Biological Activities
The diverse biological activities of this compound can be summarized as follows:
-
Antitumor Effects :
- Inhibition of cancer cell proliferation in vitro.
- Induction of apoptosis and necrosis in tumor cells.
- Prolongation of survival in animal models with cancer.
-
Antimalarial Effects :
- Interference with malaria parasite life cycles.
- Potential for development into new therapeutic agents against malaria.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 4-Chloro-N-methylpicolinamide?
The most efficient method involves reacting picolinic acid with thionyl chloride (SOCl₂) in THF with a catalytic amount of DMF, followed by treatment with 40% aqueous methylamine. Using 3.5 equivalents of SOCl₂ in THF yields 95% of the product. Alternative solvents like chlorobenzene with NaBr/DMF catalysis yield 80% but require higher temperatures (85°C) .
Q. How is this compound characterized in terms of physical properties?
Key characterization includes melting point (39–43°C), molecular weight (170.60 g/mol), and spectroscopic data (e.g., IR, NMR). Crystallographic refinement using tools like SHELXL can confirm molecular geometry, with bond lengths (e.g., C=O at ~1.20 Å) indicative of keto tautomerism in related amide structures .
Q. What solvents and bases are effective for nucleophilic substitution reactions involving this compound?
DMF and Cs₂CO₃ are optimal for diaryl ether formation (e.g., coupling with 4-aminophenol), achieving 98% yield under reflux (110°C, 2 h). In contrast, K₂CO₃ or NaOH in DMF often fail to initiate reactions, highlighting the critical role of base strength and solvent polarity .
Q. What analytical techniques are recommended for purity assessment?
Use HPLC for quantitative analysis, elemental analysis for C/H/N validation, and mass spectrometry to confirm molecular ion peaks. For crystalline derivatives, single-crystal X-ray diffraction (SHELX suite) provides definitive structural confirmation .
Advanced Research Questions
Q. How can researchers address low yields in diaryl ether synthesis with this compound?
Contradictions arise from base selection: Cs₂CO₃ in DMF enables near-quantitative yields, while weaker bases (e.g., K₂CO₃) or polar aprotic solvents (e.g., THF) result in no reaction. Kinetic studies suggest that Cs⁺ ions enhance nucleophilicity by stabilizing transition states in SNAr mechanisms .
Q. What strategies resolve contradictions in reaction outcomes between similar substrates?
For example, this compound reacts with 4-aminophenol but not with urea derivatives. Computational modeling (DFT) can predict electronic effects, such as electron-withdrawing groups on the aryl ring lowering activation barriers. Experimental validation via Hammett plots may clarify substituent effects .
Q. How does steric hindrance influence reactivity in amide coupling reactions?
Steric effects from the N-methyl group in this compound reduce accessibility to the reaction site. Comparative studies with N-H analogs (e.g., 4-chloropicolinamide) show faster kinetics, suggesting that bulky substituents require higher temperatures or microwave-assisted synthesis to overcome steric barriers .
Q. What crystallographic methods are suitable for resolving structural ambiguities in derivatives?
High-resolution X-ray data refined via SHELXL can distinguish between keto-enol tautomers. Hydrogen-bonding networks (e.g., N–H⋯O/F interactions) and π-stacking observed in crystal packing (e.g., 3,6-dichloro-N-(4-fluorophenyl)picolinamide) guide conformational analysis .
Q. How can computational tools predict the bioactivity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling identify potential targets, such as kinase enzymes. Substituent effects (e.g., chloro groups) enhance binding affinity to hydrophobic pockets, while the methylamide group improves solubility for in vitro assays .
Q. What are the pitfalls in scaling up synthetic protocols for this compound?
Exothermic thionyl chloride reactions require controlled addition to avoid side reactions (e.g., dimerization). Solvent recovery (THF vs. chlorobenzene) and catalyst recycling (NaBr/DMF) must be optimized for industrial translation, as highlighted in batch process studies .
Q. Methodological Guidance
- For synthesis optimization: Use Design of Experiments (DoE) to evaluate solvent/base combinations, with yield and purity as response variables .
- For structural analysis: Combine spectroscopic data (¹³C NMR for carbonyl confirmation) with Hirshfeld surface analysis (CrystalExplorer) to map intermolecular interactions .
- For bioactivity prediction: Validate computational results with enzymatic assays (e.g., kinase inhibition) and ADMET profiling to prioritize derivatives .
Properties
IUPAC Name |
4-chloro-N-methylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVBBMZMEKXUTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363105 | |
Record name | 4-Chloro-N-methylpicolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220000-87-3 | |
Record name | 4-Chloro-N-methylpicolinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220000-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-methylpicolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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